(1-methyl-1H-1,2,4-triazol-5-yl)methanol (1-methyl-1H-1,2,4-triazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 91616-36-3
VCID: VC20770034
InChI: InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3
SMILES: CN1C(=NC=N1)CO
Molecular Formula: C4H7N3O
Molecular Weight: 113.12 g/mol

(1-methyl-1H-1,2,4-triazol-5-yl)methanol

CAS No.: 91616-36-3

Cat. No.: VC20770034

Molecular Formula: C4H7N3O

Molecular Weight: 113.12 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-1,2,4-triazol-5-yl)methanol - 91616-36-3

CAS No. 91616-36-3
Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
IUPAC Name (2-methyl-1,2,4-triazol-3-yl)methanol
Standard InChI InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3
Standard InChI Key QUAQZVSGXQVIEP-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)CO
Canonical SMILES CN1C(=NC=N1)CO

Chemical Properties

Molecular Structure and Identification

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol features a five-membered triazole ring with three nitrogen atoms arranged in a specific pattern. The compound has a methyl substituent attached to one of the nitrogen atoms (N-1 position) and a hydroxymethyl group (-CH2OH) at the C-5 position. This arrangement gives the molecule specific chemical properties and reactivity patterns that influence its biological activity and synthetic utility.

Physical and Chemical Characteristics

The compound is characterized by several key physical and chemical properties, summarized in the following table:

Table 1: Physical and Chemical Properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol

PropertyValue
CAS Number91616-36-3
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
IUPAC Name(2-methyl-1,2,4-triazol-3-yl)methanol
Standard InChIInChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3
Standard InChIKeyQUAQZVSGXQVIEP-UHFFFAOYSA-N
SMILESCN1C(=NC=N1)CO
Canonical SMILESCN1C(=NC=N1)CO

The compound's triazole ring contributes to its aromatic character and stability, while the hydroxymethyl group provides sites for hydrogen bonding and further chemical modifications. These structural features collectively determine the compound's solubility, reactivity, and biological interactions.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanol typically involves multi-step reactions starting from appropriate precursors. Common synthetic approaches include:

Method 1: Triazole Ring Formation
This approach typically involves the reaction of methyl hydrazine with appropriate precursors in the presence of acids or bases to facilitate the formation of the triazole ring, followed by hydroxymethylation. The specific conditions and reagents used can vary depending on the desired yield and purity.

Method 2: Condensation Reactions
In synthetic routes leading to more complex derivatives, condensation reactions are employed. For example, in the synthesis of related compounds like 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine, a thiazole intermediate is reacted with triazole derivatives such as (1-methyl-1H-1,2,4-triazol-5-yl)methanol under specific conditions.

Industrial Production

For industrial-scale production, several companies manufacture (1-methyl-1H-1,2,4-triazol-5-yl)methanol or its hydrochloride salt for various applications . The scale-up process requires optimization of reaction conditions, consideration of safety parameters, and implementation of cost-effective methods.

Table 2: Selected Suppliers of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Derivatives

SupplierLocationProduct Form
SBI Fine ChemicalsCanadaHydrochloride salt
Changzhou Lanling Pharmaceutical Co., Ltd.ChinaHydrochloride salt
Shanghai Hongjing Biotechnology Co. LtdChinaHydrochloride salt
Eli ChemicalCanadaHydrochloride salt
Daewoong Cemical Co., Ltd.South KoreaHydrochloride salt

These suppliers provide the compound for research purposes and industrial applications, highlighting its commercial importance in various sectors.

Biological Activity

Antifungal Properties

The most significant biological activity of (1-methyl-1H-1,2,4-triazol-5-yl)methanol is its antifungal property. Research indicates that the compound exhibits inhibitory effects against various fungal species, making it valuable in the development of antifungal agents for both medical and agricultural applications. This activity is consistent with other triazole derivatives, many of which are used as commercial antifungal agents.

Mechanism of Action

The antifungal activity of (1-methyl-1H-1,2,4-triazol-5-yl)methanol primarily involves two main mechanisms:

  • Inhibition of Fungal Cell Wall Synthesis: The compound interferes with the biosynthesis of components necessary for fungal cell wall integrity.

  • Disruption of Metabolic Pathways: It interferes with metabolic pathways essential for fungal growth and reproduction.

Specifically, like other triazole antifungals, the compound likely targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to compromised membrane integrity and eventual cell death.

Research Findings on Efficacy

Studies have demonstrated that (1-methyl-1H-1,2,4-triazol-5-yl)methanol exhibits various biological activities, with particular effectiveness as an antifungal agent. Research has focused on understanding the structure-activity relationships to enhance the compound's potency and selectivity against specific fungal strains.

Table 3: Key Research Findings on Antifungal Activity

Research AspectFindingsImplications
Mechanism of ActionInhibition of fungal cell wall synthesis and interference with metabolic pathwaysProvides targets for enhancing antifungal activity
Structure-Activity RelationshipModifications to the hydroxymethyl group and triazole ring affect potencyGuides development of more effective derivatives
SelectivitySelective toxicity against fungi with minimal effects on mammalian cellsPotential for therapeutic applications with reduced side effects

Applications

Pharmaceutical Applications

In the pharmaceutical sector, (1-methyl-1H-1,2,4-triazol-5-yl)methanol serves as:

  • Intermediate in Drug Synthesis: The compound is used as a building block in the synthesis of more complex pharmaceutical compounds, particularly antifungal medications.

  • Research Tool: It serves as a model compound for studying the mechanism of action of triazole-based antifungals and developing new therapeutic agents.

  • Precursor for Derivatives: Various derivatives of the compound are being explored for enhanced efficacy and broader spectrum of activity against resistant fungal strains.

Agricultural Applications

The antifungal properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol make it valuable in agricultural contexts:

  • Fungicide Development: The compound serves as a precursor or component in fungicides used for crop protection.

  • Plant Disease Management: Products containing triazole derivatives help combat fungal diseases that threaten agricultural productivity.

  • Research on Plant Pathogens: The compound is used in studies focusing on plant-pathogen interactions and developing strategies for disease resistance.

Synthetic Chemistry Applications

Beyond its biological applications, (1-methyl-1H-1,2,4-triazol-5-yl)methanol is valuable in synthetic organic chemistry:

  • Building Block: The compound serves as a starting material for the synthesis of more complex heterocyclic compounds.

  • Functional Group Transformations: The hydroxymethyl group provides a handle for various chemical transformations, allowing the creation of diverse derivatives.

  • Methodology Development: It is used in developing and testing new synthetic methodologies for heterocyclic chemistry.

Structure-Activity Relationship

Impact of Structural Features on Activity

The biological activity of (1-methyl-1H-1,2,4-triazol-5-yl)methanol is closely tied to its structural features:

  • Triazole Ring: The aromatic triazole core provides a rigid scaffold that can interact with specific biological targets, particularly enzymes involved in fungal metabolism.

  • Methyl Substituent: The methyl group at the N-1 position influences the electron distribution in the ring, affecting binding affinity to target enzymes.

  • Hydroxymethyl Group: The -CH2OH group at the C-5 position serves as a site for hydrogen bonding with biological targets and provides a point for further chemical modifications.

Effect of Structural Modifications

Research on structure-activity relationships has revealed how modifications to the basic structure affect biological activity:

Table 4: Effects of Structural Modifications on Activity

Structural ModificationEffect on ActivityPotential Application
Position of methyl groupAlters binding affinity and selectivityFine-tuning target specificity
Modification of hydroxymethyl groupChanges solubility and metabolic stabilityImproving pharmacokinetic properties
Introduction of additional functional groupsCreates new interaction possibilitiesDeveloping multi-target compounds

These structure-activity relationships guide the rational design of new derivatives with improved properties for specific applications.

Current Research Trends

Recent Advances in Synthesis

Condensation reactions involving triazole derivatives have been explored for creating more complex compounds with enhanced properties. For instance, the synthesis of compounds like 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine demonstrates how the compound can be incorporated into larger molecular structures with potentially improved biological activities.

Emerging Applications

Beyond its established uses, emerging applications of (1-methyl-1H-1,2,4-triazol-5-yl)methanol include:

  • Coordination Chemistry: The compound's nitrogen atoms and hydroxyl group make it a potential ligand for metal complexes with catalytic or biological activities.

  • Materials Science: Derivatives of the compound are being explored for applications in advanced materials, including polymers with specific properties.

  • Combination Therapies: Research is investigating the use of the compound or its derivatives in combination with other bioactive agents for synergistic effects against resistant pathogens.

The growing number of suppliers offering the compound or its hydrochloride salt indicates increasing industrial interest in its applications .

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